molecular formula C21H16N2O2S B6423932 methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate CAS No. 78564-38-2

methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B6423932
CAS No.: 78564-38-2
M. Wt: 360.4 g/mol
InChI Key: WGNJNNSPWUYDJM-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, diphenyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-b]pyridine intermediates with suitable reagents under controlled conditions. For instance, the reaction of 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent like thionyl chloride can yield the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate: Similar structure but with an ethyl ester group.

    3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid: The carboxylic acid analog of the compound.

    3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbohydrazone: A derivative with a carbohydrazone group.

Uniqueness

Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group can influence its solubility and reactivity, making it suitable for specific applications compared to its analogs.

Properties

IUPAC Name

methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-21(24)19-18(22)17-15(13-8-4-2-5-9-13)12-16(23-20(17)26-19)14-10-6-3-7-11-14/h2-12H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNJNNSPWUYDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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